molecular formula C26H22N2O7S B11702938 ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11702938
M. Wt: 506.5 g/mol
InChI Key: RMKJDJWZVLSFOB-CIAFOILYSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as acetyloxy, benzodioxol, and thiazolopyrimidine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzodioxol Group: This step may involve the use of benzodioxol-containing reagents and suitable catalysts.

    Acetylation of the Phenyl Group: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step may involve esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Thiazolopyrimidine analogs with different substituents.

Properties

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O7S/c1-4-32-25(31)22-14(2)27-26-28(23(22)17-6-8-18(9-7-17)35-15(3)29)24(30)21(36-26)12-16-5-10-19-20(11-16)34-13-33-19/h5-12,23H,4,13H2,1-3H3/b21-12+

InChI Key

RMKJDJWZVLSFOB-CIAFOILYSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C

Origin of Product

United States

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